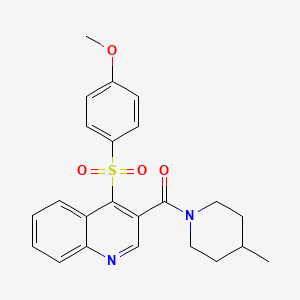

4-(4-Methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline

Description

4-(4-Methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-16-11-13-25(14-12-16)23(26)20-15-24-21-6-4-3-5-19(21)22(20)30(27,28)18-9-7-17(29-2)8-10-18/h3-10,15-16H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNUPUXSDHGAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methoxybenzenesulfonyl Group: This step might involve sulfonylation of the quinoline core using 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Attachment of the Piperidine Carbonyl Group: The final step could involve the acylation of the quinoline derivative with 4-methylpiperidine-1-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, forming corresponding quinoline N-oxides.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions could occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-(4-Methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

4-(4-Methoxybenzenesulfonyl)quinoline: Lacks the piperidine carbonyl group.

3-(4-Methylpiperidine-1-carbonyl)quinoline: Lacks the methoxybenzenesulfonyl group.

4-(4-Methoxybenzenesulfonyl)-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of the piperidine carbonyl group.

Uniqueness

The unique combination of the methoxybenzenesulfonyl and piperidine carbonyl groups in 4-(4-Methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline might confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

Chemical Identity

- Common Name: 4-(4-Methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline

- CAS Number: 1111014-31-3

- Molecular Weight: 424.5 g/mol

- Molecular Formula: C24H30N2O4S

This compound is a derivative of quinoline, which is known for its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The introduction of piperidine and sulfonyl groups enhances its pharmacological profile.

Antimicrobial Properties

Recent studies have indicated that compounds with quinoline and piperidine moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL | |

| Compound B | E. coli | 16 µg/mL | |

| Compound C | Salmonella typhi | 32 µg/mL |

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes, including acetylcholinesterase (AChE) and urease. The presence of the piperidine ring is particularly noted for enhancing inhibitory activity.

Table 2: Enzyme Inhibition Data

Anticancer Activity

The quinoline scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various quinoline derivatives, the compound exhibited significant activity against the MCF-7 breast cancer cell line with an IC50 value of 12 µM, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including:

- DNA intercalation: The quinoline moiety allows for intercalation into DNA, disrupting replication.

- Enzyme binding: The piperidine group enhances binding affinity to target enzymes, leading to effective inhibition.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-(4-Methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline?

- Answer : Essential techniques include:

- IR Spectroscopy : To identify functional groups (e.g., sulfonyl, carbonyl) via characteristic absorption bands (e.g., ~1350 cm⁻¹ for S=O stretch) .

- NMR (¹H/¹³C) : To confirm substituent positions and molecular connectivity. For example, methoxy protons resonate near δ 3.8–4.0 ppm, while aromatic protons appear in δ 7.0–8.5 ppm .

- GC-MS/LC-MS : To verify molecular weight and detect impurities. High-resolution MS is critical for distinguishing isobaric byproducts .

- X-ray Diffraction (XRD) : For absolute structural confirmation, as demonstrated in related quinoline derivatives with piperidine moieties .

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

- Answer : Key challenges include:

- Coupling Efficiency : The 4-methylpiperidine-1-carbonyl group requires precise coupling conditions. Use of coupling agents like EDCI/HOBt in DMF at 50–60°C improves yield .

- Sulfonation Selectivity : The methoxybenzenesulfonyl group may undergo undesired side reactions. Controlled sulfonation at low temperatures (0–5°C) with pyridine as a base minimizes byproducts .

- Purification : Silica gel chromatography with gradient elution (hexane/EtOAc) effectively isolates the target compound from polar impurities .

Q. Which in vitro assays are suitable for initial evaluation of biological activity?

- Answer : Prioritize assays aligned with quinoline derivatives’ known activities:

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the sulfonyl group’s potential hydrogen-bonding interactions .

Advanced Research Questions

Q. How can conformational analysis of the 4-methylpiperidine moiety inform target binding studies?

- Answer : The piperidine ring’s chair conformation (Q = 0.586 Å, Θ = 4.2°) and dihedral angles (e.g., 56.61° with the quinoline core) influence steric and electronic interactions with targets like enzymes . Computational tools (e.g., DFT, molecular docking) can predict binding poses, while XRD validates conformations in crystal lattices .

Q. What strategies resolve discrepancies in reported bioactivity data for quinoline derivatives?

- Answer : Contradictions often arise from:

- Structural Variations : Minor substituent changes (e.g., methoxy vs. fluorine) alter solubility and target affinity. Compare data from structurally analogous compounds .

- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. Meta-analyses of IC₅₀ values across studies are recommended .

- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to account for differential metabolite profiles .

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Answer : Critical parameters include:

- Catalyst Selection : Sodium iodide enhances alkylation efficiency in polar aprotic solvents (e.g., DMF) .

- Temperature Control : Heating at 90°C for 5–6 hours maximizes conversion while minimizing decomposition .

- Workup Optimization : Precipitation in ice-cold water followed by ethanol recrystallization improves purity (>95%) .

Q. What computational and experimental methods analyze crystal packing and intermolecular interactions?

- Answer :

- XRD Analysis : Resolve hydrogen-bonding patterns (e.g., C–H···O/N) and π-π stacking (3.7–3.8 Å distances between aromatic rings) .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal lattice energy .

Q. How does the methoxybenzenesulfonyl group influence pharmacokinetic properties?

- Answer : The sulfonyl group enhances:

- Solubility : Polar interactions with aqueous media improve bioavailability .

- Metabolic Resistance : Sulfonamide derivatives exhibit slower hepatic clearance compared to ester-containing analogs .

- Target Selectivity : The methoxy group’s electron-donating effects modulate binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.